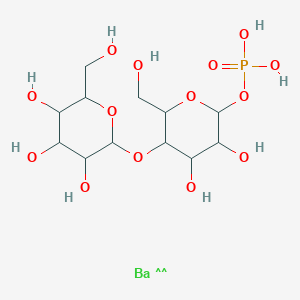

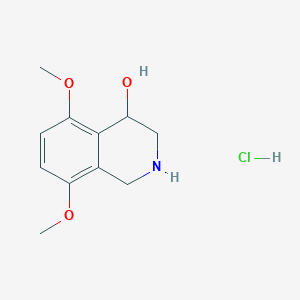

5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of tetrahydroisoquinoline, which is a naturally occurring compound found in various plant species.

Scientific Research Applications

Tetrahydroisoquinolines (THIQs) are a class of compounds known as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities. Originally, THIQs were recognized for their neurotoxicity, but further research has unveiled their potential in preventing Parkinsonism and as anticancer antibiotics. The US FDA approval of trabectedin for soft tissue sarcomas highlights the milestone in anticancer drug discovery utilizing THIQ derivatives. THIQs have been synthesized for various therapeutic activities, showing significant success in cancer and central nervous system (CNS) drug discovery. They are also considered promising candidates for infectious diseases like malaria, tuberculosis, HIV-infection, HSV-infection, leishmaniasis, etc. (Singh & Shah, 2017).

Antioxidant Properties and Applications

The antioxidant ethoxyquin and its analogues, including THIQ derivatives, have been extensively researched for their efficacy in protecting valuable polyunsaturated fatty acids in fish meal against oxidation. This property is critical for preventing spontaneous combustion of fish meal, which is prone due to its high unsaturation degree. Studies have revealed that THIQ analogues can compete with ethoxyquin in efficacy and price for use as antioxidants in fish meal. Moreover, on storage, these compounds transform into potent antioxidants in their right, suggesting their role in extending the shelf life of fish meal and possibly other food products (de Koning, 2002).

Role in Medicinal Chemistry

THIQ scaffolds have been under extensive modification to develop potent drug molecules for treating several life-threatening diseases, including cancer, HIV, and neurodegenerative disorders. Their metal chelation properties further enhance their therapeutic potential, making them suitable candidates for drug development. Recent research focusing on 8-hydroxyquinoline derivatives has shown significant biological activities, underscoring the importance of THIQ derivatives in medicinal chemistry (Gupta, Luxami, & Paul, 2021).

Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, THIQ-based materials, such as BODIPY-based organic semiconductors, have shown potential applications in OLED devices. These materials offer a platform for the development of 'metal-free' infrared emitters, showcasing the versatility of THIQ derivatives beyond pharmaceutical applications. Their use in OLEDs represents a significant step forward in the design and development of new conjugated systems for organic optoelectronics (Squeo & Pasini, 2020).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride involves the reduction of the corresponding nitro compound followed by the cyclization of the resulting amine with an aldehyde. The final product is obtained as a hydrochloride salt.", "Starting Materials": ["2,5-Dimethoxy-3-nitrobenzaldehyde", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Water"], "Reaction": [ "Step 1: Reduction of 2,5-Dimethoxy-3-nitrobenzaldehyde with Sodium borohydride in Methanol and Acetic acid to obtain 2,5-Dimethoxy-3-aminobenzaldehyde", "Step 2: Cyclization of 2,5-Dimethoxy-3-aminobenzaldehyde with Sodium hydroxide in Methanol to obtain 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol", "Step 3: Formation of 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride salt by reacting the product from step 2 with Hydrochloric acid in Water" ] } | |

| 102073-77-8 | |

Molecular Formula |

C11H15NO3 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol |

InChI |

InChI=1S/C11H15NO3/c1-14-9-3-4-10(15-2)11-7(9)5-12-6-8(11)13/h3-4,8,12-13H,5-6H2,1-2H3 |

InChI Key |

WHRGDXAUJLJDPU-UHFFFAOYSA-N |

SMILES |

COC1=C2CNCC(C2=C(C=C1)OC)O.Cl |

Canonical SMILES |

COC1=C2CNCC(C2=C(C=C1)OC)O |

synonyms |

1,2,3,4-tetrahydro-5,8-dimethoxy-4-Isoquinolinol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime](/img/structure/B8759.png)

![Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate](/img/structure/B8761.png)